2-(4-(Aminomethyl)phenyl)-2-methylpropanenitrile HCl
Beschreibung
2-(4-(Aminomethyl)phenyl)-2-methylpropanenitrile HCl is a chemical compound with a complex structure that includes an aminomethyl group attached to a phenyl ring, which is further connected to a methylpropanenitrile moiety
Eigenschaften
Molekularformel |
C11H15ClN2 |
|---|---|
Molekulargewicht |
210.70 g/mol |
IUPAC-Name |
2-[4-(aminomethyl)phenyl]-2-methylpropanenitrile;hydrochloride |
InChI |
InChI=1S/C11H14N2.ClH/c1-11(2,8-13)10-5-3-9(7-12)4-6-10;/h3-6H,7,12H2,1-2H3;1H |
InChI-Schlüssel |
MLOOZXSQOMGGBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#N)C1=CC=C(C=C1)CN.Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Aminomethyl)phenyl)-2-methylpropanenitrile HCl typically involves multiple steps. One common method starts with the nitration of a suitable aromatic precursor, followed by reduction to introduce the aminomethyl group. The nitrile group is then introduced through a reaction with a suitable nitrile source under controlled conditions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of 2-(4-(Aminomethyl)phenyl)-2-methylpropanenitrile HCl may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(Aminomethyl)phenyl)-2-methylpropanenitrile HCl can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines, while reduction of the nitrile group can produce primary amines.
Wissenschaftliche Forschungsanwendungen
2-(4-(Aminomethyl)phenyl)-2-methylpropanenitrile HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(4-(Aminomethyl)phenyl)-2-methylpropanenitrile HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the nitrile group can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-(Aminomethyl)phenyl)-2-methylpropanenitrile: Lacks the hydrochloride salt, which may affect its solubility and stability.
4-(Aminomethyl)phenylacetonitrile: Similar structure but with different substituents, leading to variations in reactivity and applications.
2-(4-(Aminomethyl)phenyl)-2-methylbutanenitrile: Contains an additional carbon in the alkyl chain, which can influence its chemical properties.
Uniqueness
2-(4-(Aminomethyl)phenyl)-2-methylpropanenitrile HCl is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
